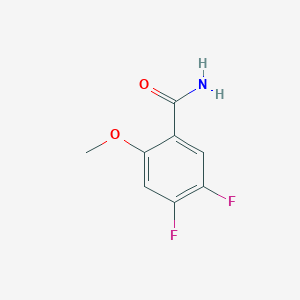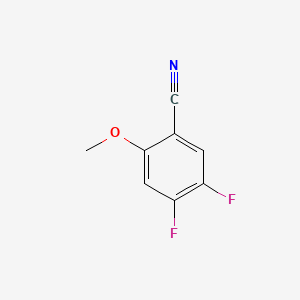
(5-(メトキシカルボニル)フラン-2-イル)ボロン酸
概要
説明
(5-(Methoxycarbonyl)furan-2-YL)boronic acid is a boronic acid derivative with the molecular formula C6H7BO5 and a molecular weight of 169.93 g/mol . This compound is characterized by the presence of a furan ring substituted with a methoxycarbonyl group and a boronic acid group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.
科学的研究の応用
(5-(Methoxycarbonyl)furan-2-YL)boronic acid has a wide range of applications in scientific research:
作用機序
Target of Action
Boronic acids are generally known to interact with various enzymes and receptors in biological systems .
Mode of Action
Boronic acids are known to form reversible covalent complexes with proteins, particularly with enzymes that have hydroxyl groups in their active sites . This interaction can inhibit the activity of the target enzyme, leading to various downstream effects .
Biochemical Pathways
Boronic acids are often used in suzuki-miyaura coupling reactions, a type of palladium-catalyzed cross-coupling reaction, which is widely used in organic synthesis .
Pharmacokinetics
It’s known that the pharmacokinetic properties of boronic acids can be influenced by their susceptibility to hydrolysis .
Result of Action
Boronic acids are known to have various biological activities, including antibacterial, antifungal, and anticancer activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (5-(Methoxycarbonyl)furan-2-YL)boronic acid typically involves the reaction of 5-bromo-2-furoic acid with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as recrystallization or chromatography .
Industrial Production Methods: Industrial production methods for (5-(Methoxycarbonyl)furan-2-YL)boronic acid are similar to laboratory-scale synthesis but are optimized for larger scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste .
化学反応の分析
Types of Reactions: (5-(Methoxycarbonyl)furan-2-YL)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The furan ring can undergo reduction reactions to form dihydrofuran derivatives.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Suzuki-Miyaura Coupling: The major products are biaryl or vinyl-aryl compounds.
Oxidation: The major products are boronic esters or borates.
Reduction: The major products are dihydrofuran derivatives.
類似化合物との比較
(5-(Methoxycarbonyl)furan-2-carboxylic acid): Similar structure but lacks the boronic acid group.
Methyl 5-(hydroxymethyl)furan-2-carboxylate: Contains a hydroxymethyl group instead of a boronic acid group.
Methyl furan-2-carboxylate: Lacks both the boronic acid and methoxycarbonyl groups.
Uniqueness: (5-(Methoxycarbonyl)furan-2-YL)boronic acid is unique due to the presence of both the methoxycarbonyl and boronic acid groups, which provide distinct reactivity and versatility in organic synthesis . Its ability to participate in Suzuki-Miyaura coupling reactions makes it a valuable tool in the construction of complex molecular architectures .
特性
IUPAC Name |
(5-methoxycarbonylfuran-2-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BO5/c1-11-6(8)4-2-3-5(12-4)7(9)10/h2-3,9-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGQQERRFTSQHHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(O1)C(=O)OC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50478957 | |
| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876189-20-7 | |
| Record name | 2-Furancarboxylic acid, 5-borono-, 2-methyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=876189-20-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-(Methoxycarbonyl)furan-2-yl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50478957 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
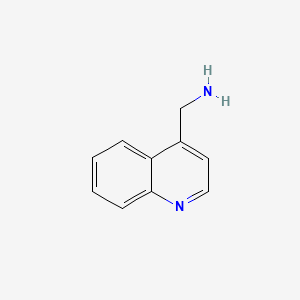


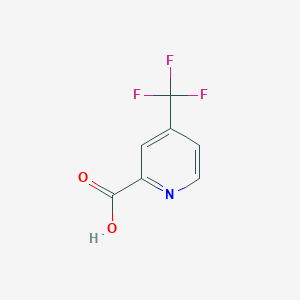
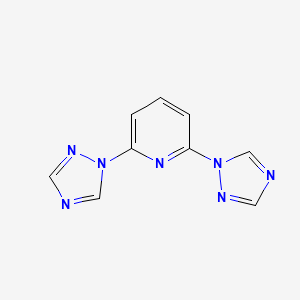

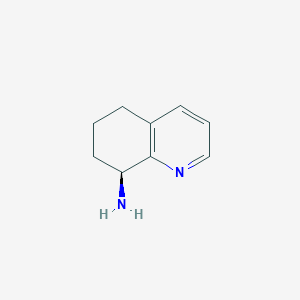
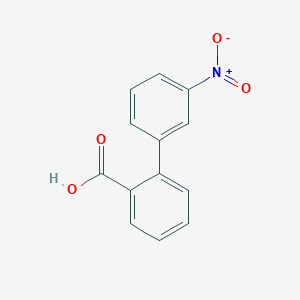
![4,6-Dihydro-cyclopenta[b]pyrrol-5(1H)-one](/img/structure/B1314854.png)
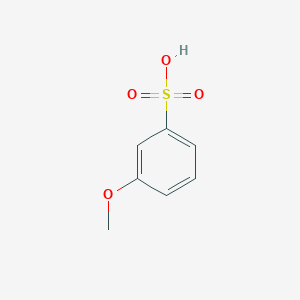
![2-Methyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1314859.png)

